molecular formula C13H20N2O3 B2515285 (3,4-Dipropoxyphenyl)urea CAS No. 757192-87-3

(3,4-Dipropoxyphenyl)urea

Cat. No.: B2515285
CAS No.: 757192-87-3
M. Wt: 252.314
InChI Key: CIRRQJUMSZMYNB-UHFFFAOYSA-N
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Description

(3,4-Dipropoxyphenyl)urea is an organic compound with the molecular formula C13H20N2O3 and a molecular weight of 252.31 g/mol . It is a derivative of urea, where the phenyl ring is substituted with propoxy groups at the 3 and 4 positions. This compound is primarily used in research settings, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Dipropoxyphenyl)urea typically involves the reaction of 3,4-dipropoxyaniline with an isocyanate or carbamoyl chloride. One common method is the nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent . This method is environmentally friendly and efficient, producing high yields of the desired urea derivative.

Industrial Production Methods: In industrial settings, the production of N-substituted ureas, including this compound, often involves the reaction of corresponding amines with phosgene or its derivatives . This method, while effective, requires careful handling due to the toxicity of phosgene.

Chemical Reactions Analysis

Types of Reactions: (3,4-Dipropoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The phenyl ring can be oxidized under specific conditions, leading to the formation of quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The propoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines.

Scientific Research Applications

(3,4-Dipropoxyphenyl)urea has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3,4-Dipropoxyphenyl)urea involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

    N-(3,4-Dichlorophenyl)urea: This compound is similar in structure but has chlorine atoms instead of propoxy groups.

    N-(3,4-Dimethoxyphenyl)urea: This compound has methoxy groups instead of propoxy groups.

Uniqueness: (3,4-Dipropoxyphenyl)urea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The propoxy groups can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable tool in various research applications .

Properties

IUPAC Name

(3,4-dipropoxyphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3/c1-3-7-17-11-6-5-10(15-13(14)16)9-12(11)18-8-4-2/h5-6,9H,3-4,7-8H2,1-2H3,(H3,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIRRQJUMSZMYNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)NC(=O)N)OCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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